molecular formula C8H5ClN2O2 B8349140 5-Chloro-2,3-dihydrophthalazine-1,4-dione

5-Chloro-2,3-dihydrophthalazine-1,4-dione

Cat. No. B8349140
M. Wt: 196.59 g/mol
InChI Key: OWSMVNKJAKFZLF-UHFFFAOYSA-N
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Patent
US04861778

Procedure details

A mixture of 3-chlorophthalic anyhydride (0.02 mol) and hydrazine hydrate (0.02 mol) in dry ethanol (50 ml) was heated to reflux in a reaction flask. Reflux continued for several hours until the 3-chlorophthalic anhydride disappeared and a white crystalline solid deposited on the walls of the flask. The solid was filtered and recrystallized from ethanol to yield 5-chloro-2,3-dihydrophthalazine1,4-dione in a yield of 58 percent.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:15]=[CH:14][CH:13]=[C:7]2[C:8]([O:10][C:11](=O)[C:6]=12)=[O:9]>C(O)C>[Cl:4][C:5]1[CH:15]=[CH:14][CH:13]=[C:7]2[C:6]=1[C:11](=[O:10])[NH:2][NH:3][C:8]2=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(NNC(C2=CC=C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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